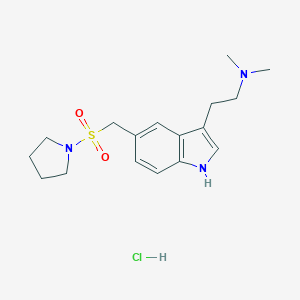

Almotriptan Hydrochloride

Descripción general

Descripción

Almotriptan Hydrochloride is a medication used in the management and treatment of acute migraines . It is a serotonin 5-HT1B/1D agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine . It is a member of indoles, a sulfonamide, and a tertiary amine .

Synthesis Analysis

The synthesis of Almotriptan involves the use of NiCl2 and anhydrous tetrahydrofuran, stirred at room temperature for 1 hour .

Molecular Structure Analysis

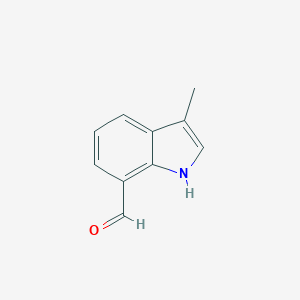

Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position .

Chemical Reactions Analysis

A simple RP-HPLC method has been developed and validated for the determination of Almotriptan Malate (ATM) in bulk and tablets .

Physical And Chemical Properties Analysis

Almotriptan Hydrochloride has a molecular weight of 371.9 g/mol . It has 2 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . Its exact mass and monoisotopic mass are 371.1434259 g/mol . Its topological polar surface area is 64.8 Ų .

Aplicaciones Científicas De Investigación

Pharmacokinetics Study

Specific Scientific Field

Pharmacokinetics

Summary of the Application

Almotriptan Hydrochloride (AL) has been used in pharmacokinetic studies to understand its behavior in the human body.

Methods of Application or Experimental Procedures

A method has been developed for quantification of Almotriptan in human plasma using Almotriptan-d6 (ALD6) as an internal standard. Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively .

Results or Outcomes

The method was linear over a concentration range of 0.5–150.0 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) for Almotriptan were 0.2 pg/mL and 0.5 ng/mL, respectively .

Migraine Treatment

Specific Scientific Field

Neurology

Summary of the Application

Almotriptan (ALT), a serotonin 5-HT1B/1D agonist, has been used in the acute treatment of migraine with or without aura for 20 years .

Methods of Application or Experimental Procedures

Almotriptan is administered orally for the acute treatment of migraines. It works by stimulating serotonin (5-HT)1B/1D receptors in the brain, which causes the blood vessels in the brain to constrict. This helps to relieve the symptoms of migraines .

Results or Outcomes

Almotriptan has been shown to be effective in the treatment of acute migraines. It has been used in studies involving more than 15,000 patients and has treated an estimated 150 million migraine attacks in daily clinical practice .

Menstrual Migraine Treatment

Specific Scientific Field

Gynecology and Neurology

Summary of the Application

Almotriptan has been found to be effective in treating menstrual migraines, which are migraines that occur in a pattern connected to the menstrual cycle .

Methods of Application or Experimental Procedures

Almotriptan is administered orally at the onset of a menstrual migraine attack. It works by stimulating serotonin (5-HT)1B/1D receptors in the brain, which causes the blood vessels in the brain to constrict .

Results or Outcomes

Clinical results have confirmed its efficacy in women with menstrual migraine . The exact statistics are not mentioned in the source, but the overall results were positive .

Adolescent Migraine Treatment

Specific Scientific Field

Pediatrics and Neurology

Summary of the Application

Almotriptan has been used in the treatment of migraines in adolescents .

Methods of Application or Experimental Procedures

Similar to adults, Almotriptan is administered orally at the onset of a migraine attack in adolescents. It works by stimulating serotonin (5-HT)1B/1D receptors in the brain .

Results or Outcomes

Almotriptan has been found to be effective and safe in treating migraines in adolescents . The exact statistics are not mentioned in the source, but the overall results were positive .

Early Intervention in Migraine

Summary of the Application

Almotriptan has been found to be effective when used as an early intervention in the treatment of migraines .

Methods of Application or Experimental Procedures

Almotriptan is administered orally at the onset of a migraine attack. It works by stimulating serotonin (5-HT)1B/1D receptors in the brain .

Results or Outcomes

Clinical results have confirmed its efficacy when used as an early intervention in the treatment of migraines . The exact statistics are not mentioned in the source, but the overall results were positive .

Long-Term Benefit in Adults

Summary of the Application

Almotriptan has been found to provide long-term benefits in the treatment of migraines in adults .

Results or Outcomes

Almotriptan has been found to be effective and safe in providing long-term benefits in the treatment of migraines in adults . The exact statistics are not mentioned in the source, but the overall results were positive .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598658 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan Hydrochloride | |

CAS RN |

154323-46-3 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

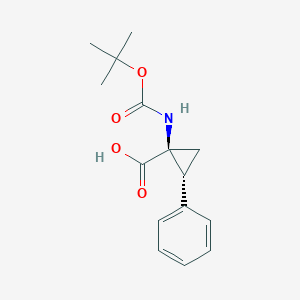

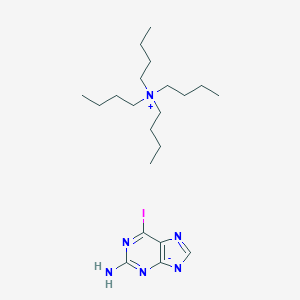

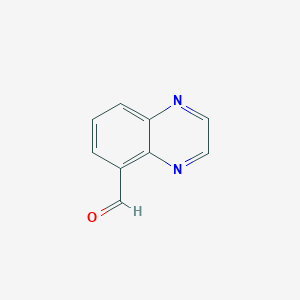

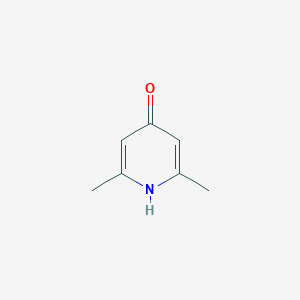

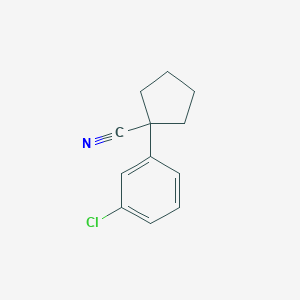

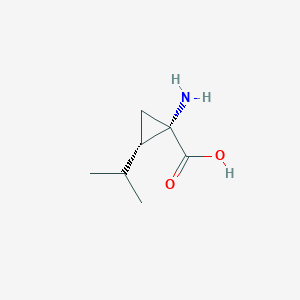

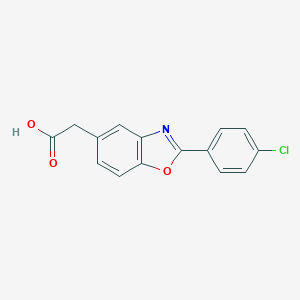

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.